Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester
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Overview
Description
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic acid group attached to a tetrachloropyridinyl ring, with two hexadecyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester typically involves the esterification of phosphonic acid derivatives with hexadecyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high purity and yield. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The tetrachloropyridinyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while substitution reactions can introduce new functional groups into the pyridinyl ring.
Scientific Research Applications
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and coatings.
Mechanism of Action
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester involves its interaction with molecular targets through its functional groups. The phosphonic acid group can form strong bonds with metal ions and other electrophilic species, while the ester groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester is unique due to its long hexadecyl ester chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and coatings.
Properties
CAS No. |
62652-98-6 |
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Molecular Formula |
C37H66Cl4NO3P |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-dihexadecoxyphosphorylpyridine |
InChI |
InChI=1S/C37H66Cl4NO3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-44-46(43,35-33(38)36(40)42-37(41)34(35)39)45-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
RQOZMIYCQKFUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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